molecular formula C10H12O3 B1628073 2-(3,5-Dimethoxyphenyl)acetaldehyde CAS No. 63165-30-0

2-(3,5-Dimethoxyphenyl)acetaldehyde

Cat. No.: B1628073
CAS No.: 63165-30-0
M. Wt: 180.2 g/mol
InChI Key: ODXNQFBFKMABGH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C11H12O3 It is characterized by a benzene ring substituted with two methoxy groups (-OCH3) at positions 3 and 5, and an aldehyde group (-CHO) attached to the benzene ring via a two-carbon chain

Synthetic Routes and Reaction Conditions:

  • Starting from 3,5-Dimethoxybenzaldehyde: One common synthetic route involves the reduction of 3,5-dimethoxybenzaldehyde to the corresponding alcohol, followed by oxidation to form this compound.

  • From 2-(3,5-Dimethoxyphenyl)acetic Acid: Another method involves the decarboxylation of 2-(3,5-dimethoxyphenyl)acetic acid under controlled conditions to yield the desired aldehyde.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 2-(3,5-Dimethoxyphenyl)acetic acid

  • Reduction: 2-(3,5-Dimethoxyphenyl)ethanol

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)acetaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethoxyphenyl)acetaldehyde exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenyl)acetaldehyde is structurally similar to other phenylacetaldehydes and phenylacetic acids. Some similar compounds include:

  • 2-(3,4-Dimethoxyphenyl)acetaldehyde

  • 2-(4-Methoxyphenyl)acetaldehyde

  • 2-(3,5-Dimethoxyphenyl)acetic acid

Uniqueness: The presence of two methoxy groups on the benzene ring at positions 3 and 5 makes this compound unique compared to its analogs, influencing its reactivity and biological activity.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXNQFBFKMABGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569085
Record name (3,5-Dimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63165-30-0
Record name (3,5-Dimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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